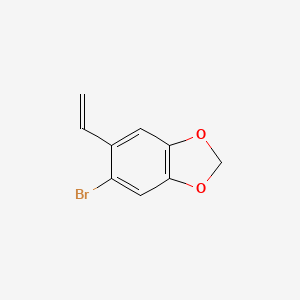

5-Bromo-6-vinyl-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-vinyl-1,3-benzodioxole, also known as BVD-523, is a small molecule inhibitor that targets the protein kinase enzyme, PAK1. PAK1 is an important regulator of cell growth, differentiation, and survival, and its overexpression has been linked to the development and progression of various cancers.

Applications De Recherche Scientifique

Enzyme Inhibition and Antiviral Activity

One study explored the synthesis and interaction of doubly homologated dihalovinyl and acetylene analogues of adenosine with S-adenosyl-L-homocysteine hydrolase. These compounds, designed as substrates for the enzyme, showed potential as type I mechanism-based inhibitors, displaying minimal antiviral and cytostatic activity except against certain viruses, suggesting their application in antiviral research (Wnuk et al., 2000).

Synthesis of Complex Molecules

Another study described the preparation of phthalocyanines with eight benzylchalcogeno substituents from 5,6-dibromo-4,7-diethylbenzo[1,2,3]trichalcogenoles. These compounds, derived through a series of synthetic steps, show the versatility of halogenated benzodioxoles in synthesizing complex molecules with potential applications in materials science and organic electronics (Kimura et al., 2004).

Anticancer, DNA Binding, and Antibacterial Agents

Research on 2-phenyl 1,3-benzodioxole derivatives highlighted their anticancer, DNA binding, and antibacterial properties. One study demonstrated an eco-sustainable synthesis method for these derivatives, identifying compounds with greater potency than standard reference compounds in anticancer and antibacterial activity. This highlights the potential of 5-Bromo-6-vinyl-1,3-benzodioxole derivatives in medicinal chemistry (Gupta et al., 2016).

Corrosion Inhibition

The effectiveness of Schiff bases, derived from this compound derivatives, as corrosion inhibitors for aluminium in acidic solutions was investigated. These studies show that such derivatives can enhance the corrosion resistance of metals, indicating their application in industrial maintenance and materials science (Yurt et al., 2006).

Drug Synthesis and Resolution of Chiral Intermediates

Another application involves the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a chiral building block in the synthesis of antiepileptic drugs. This research demonstrates the role of this compound derivatives in resolving chiral intermediates, crucial for the production of enantiomerically pure pharmaceuticals (Easwar & Argade, 2003).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that 1,3-benzodioxole derivatives, which include 5-bromo-6-vinyl-1,3-benzodioxole, can act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .

Mode of Action

It is suggested that 1,3-benzodioxole derivatives can enhance root-related signaling responses, promoting root growth in plants .

Biochemical Pathways

It is known that auxin receptor agonists, like 1,3-benzodioxole derivatives, can influence auxin signaling pathways, which regulate various aspects of plant growth and development .

Result of Action

It is suggested that 1,3-benzodioxole derivatives can promote root growth in plants .

Propriétés

IUPAC Name |

5-bromo-6-ethenyl-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWYYZXSNGWAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1Br)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2518651.png)

![N-[(4-Ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2518659.png)

![1-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2518660.png)

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)